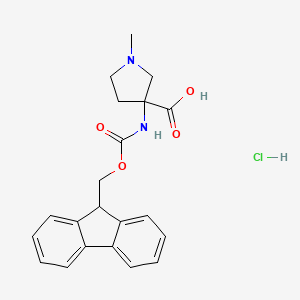
3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrolidine-3-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrolidine-3-carboxylic acid;hydrochloride is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly employed to protect amino groups during peptide synthesis. This compound is significant in the field of organic chemistry and biochemistry due to its role in the synthesis of complex peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrolidine-3-carboxylic acid;hydrochloride typically involves the following steps:
Protection of the Amino Group: The amino group of 1-methylpyrrolidine-3-carboxylic acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Formation of the Hydrochloride Salt: The protected amino acid is then converted to its hydrochloride salt by treatment with hydrochloric acid.
The reaction conditions generally involve:
Solvent: Dichloromethane or dimethylformamide.
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Time: Several hours to overnight, depending on the reaction scale and conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Typically involves crystallization or chromatography to obtain the pure hydrochloride salt.
Quality Control: Analytical techniques such as HPLC and NMR are used to ensure the purity and identity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrolidine-3-carboxylic acid;hydrochloride undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF.
Coupling Reactions: The free amino group can participate in peptide coupling reactions using reagents like HATU, DIC, or EDC.
Substitution Reactions: The carboxylic acid group can be activated and substituted with various nucleophiles.
Common Reagents and Conditions
Deprotection: Piperidine in DMF at room temperature.
Coupling: HATU, DIC, or EDC in the presence of a base like DIPEA.
Substitution: Carbodiimides or other activating agents in an appropriate solvent.
Major Products Formed
Deprotected Amino Acid: After removal of the Fmoc group.
Peptide Chains: When coupled with other amino acids.
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Scientific Research Applications
3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrolidine-3-carboxylic acid;hydrochloride is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Drug Development: In the design and synthesis of peptide-based drugs.
Bioconjugation: For attaching peptides to other biomolecules or surfaces.
Biological Studies: To study protein-protein interactions, enzyme activity, and other biochemical processes.
Mechanism of Action
The compound primarily acts as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the sequential addition of amino acids to form peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lysine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Ornithine: Similar in structure but with an additional methylene group in the side chain.
Fmoc-Arginine: Contains a guanidino group instead of a carboxylic acid.
Uniqueness
3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrolidine-3-carboxylic acid;hydrochloride is unique due to its specific structure, which includes a pyrrolidine ring. This structure imparts distinct steric and electronic properties, making it useful in the synthesis of peptides with specific conformational requirements.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4.ClH/c1-23-11-10-21(13-23,19(24)25)22-20(26)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18;/h2-9,18H,10-13H2,1H3,(H,22,26)(H,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDVDQUNWSITKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]-3-[(2S)-1,1,1-trifluoropropan-2-yl]urea](/img/structure/B7025385.png)
![(3-Fluoropyridin-2-yl)-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)methanone](/img/structure/B7025394.png)
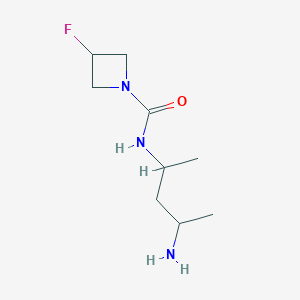
![1-[Cyclobutyl(cyclopentyl)methyl]-3-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]urea](/img/structure/B7025403.png)
![1-[(2-Hydroxy-1-thiophen-3-ylethyl)amino]-2-methylpropan-2-ol](/img/structure/B7025408.png)
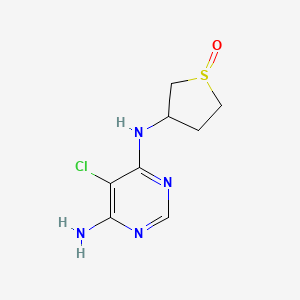
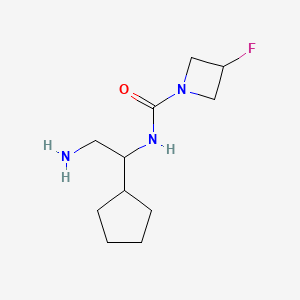
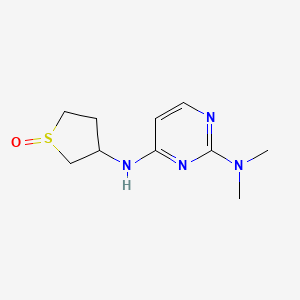
![N,3-dimethyl-2-[(2-methyltetrazol-5-yl)methylamino]butanamide](/img/structure/B7025446.png)
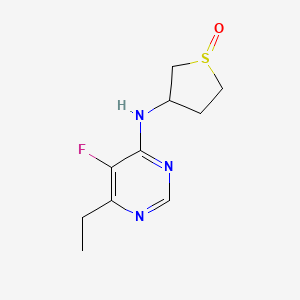
![4-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-2-methylbutan-2-ol](/img/structure/B7025452.png)
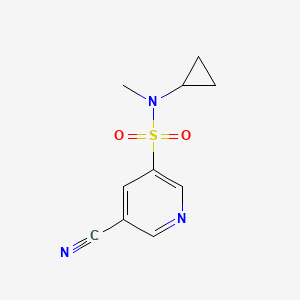
![3-[Cyclopropylmethyl-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]amino]propanenitrile](/img/structure/B7025467.png)
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(oxan-4-yl)ethanamine](/img/structure/B7025479.png)
